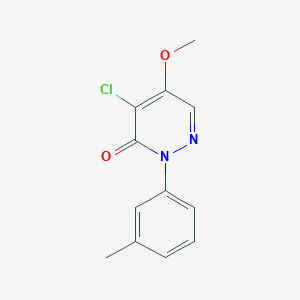![molecular formula C11H11ClN2O3S B5863088 2-chloro-4-{[(propionylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5863088.png)
2-chloro-4-{[(propionylamino)carbonothioyl]amino}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-4-{[(propionylamino)carbonothioyl]amino}benzoic acid, also known as CPAC, is a chemical compound that has been widely used in scientific research. CPAC is a member of the benzoic acid family and is a derivative of 4-chlorobenzoic acid. This molecule has been shown to exhibit a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
Wirkmechanismus
2-chloro-4-{[(propionylamino)carbonothioyl]amino}benzoic acid has been shown to bind to the surface of proteins and alter their conformation, which can affect their function and interactions with other molecules. This mechanism of action has been used to study a wide range of protein systems, including enzymes, receptors, and transcription factors.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including inhibition of enzyme activity, modulation of protein-protein interactions, and induction of apoptosis in cancer cells. These effects make this compound a valuable tool for researchers studying a variety of biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-chloro-4-{[(propionylamino)carbonothioyl]amino}benzoic acid in lab experiments is its ability to selectively target specific proteins and modulate their function. This allows researchers to study the effects of specific protein interactions on cellular processes. However, one limitation of using this compound is its potential toxicity and off-target effects, which can complicate data interpretation.
Zukünftige Richtungen
There are many potential future directions for research involving 2-chloro-4-{[(propionylamino)carbonothioyl]amino}benzoic acid. One area of interest is the development of this compound-based therapeutics for cancer treatment. This compound has been shown to induce apoptosis in cancer cells, making it a potential candidate for drug development. Additionally, this compound could be used as a tool for studying the effects of protein-protein interactions in disease states, such as Alzheimer's disease and Parkinson's disease. Finally, this compound could be used in the development of new imaging techniques for studying cellular structures and protein interactions.
Synthesemethoden
2-chloro-4-{[(propionylamino)carbonothioyl]amino}benzoic acid can be synthesized through a multi-step process starting with 4-chlorobenzoic acid. The first step involves the conversion of 4-chlorobenzoic acid to its acid chloride derivative, which is then reacted with propionylamide to form the corresponding amide. The amide is then reacted with thiourea to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
2-chloro-4-{[(propionylamino)carbonothioyl]amino}benzoic acid has been used in a variety of scientific research applications, including as a tool for studying protein-protein interactions, as a fluorescent probe for imaging cellular structures, and as a potential therapeutic agent for cancer treatment.
Eigenschaften
IUPAC Name |
2-chloro-4-(propanoylcarbamothioylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O3S/c1-2-9(15)14-11(18)13-6-3-4-7(10(16)17)8(12)5-6/h3-5H,2H2,1H3,(H,16,17)(H2,13,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HABCFLSQMOIKCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(=S)NC1=CC(=C(C=C1)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

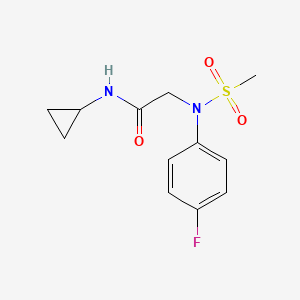
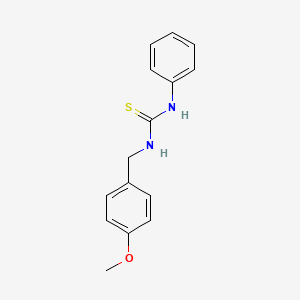

![1-[3-(2-nitrophenyl)acryloyl]azepane](/img/structure/B5863022.png)
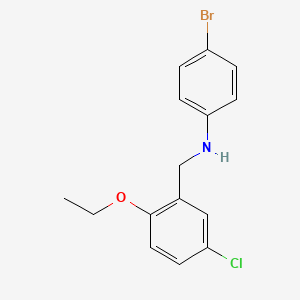
![N,N-dimethyl-3-(2,8,9-trimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)-1-propanamine](/img/structure/B5863034.png)

![1-(2-methyl-2-propen-1-yl)-2-[(1-naphthyloxy)methyl]-1H-benzimidazole](/img/structure/B5863051.png)
![1-[2-amino-2-(hydroxyimino)ethyl]pyridinium chloride](/img/structure/B5863059.png)
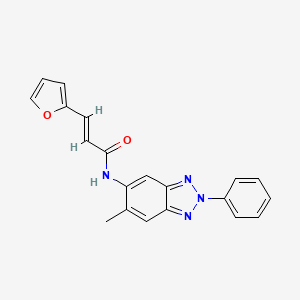

![N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B5863087.png)
![11H-pyrimido[5',4':5,6]pyrido[4,3-b]indol-1-amine](/img/structure/B5863093.png)
